![molecular formula C5H13N2O3+ B1250433 (2S)-2-ammonio-3-(2-ammonioethoxy)propanoate](/img/structure/B1250433.png)
(2S)-2-ammonio-3-(2-ammonioethoxy)propanoate
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Overview
Description
(2S)-2-ammonio-3-(2-ammonioethoxy)propanoate is major microspecies at pH 7.3. It is a conjugate acid of an O-(2-aminoethyl)-L-serine.
Scientific Research Applications
Synthesis and Chemical Properties
- Studies on oxirane compounds, specifically ammonolysis of 2,3-epoxy-3-phenyl-1-propanol, contributed to the synthesis of 1-Phenyl-1-amino-2, 3-propanediol, an important derivative in chemical synthesis (Suami, Uchida, & Umezawa, 1956).
Applications in Material Science
- The compound has been explored for its potential in the development of zwitterionic surfactants, which are utilized as hydrate control technology in engineering applications (Kelland et al., 2006).
Biological Studies
- Its analog, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate, has been studied for its toxicity and carcinogenicity in Sprague–Dawley rats, contributing to safety assessments in biological contexts (Rae et al., 2015).
Environmental Impact
- The environmental impact and aquatic hazard of related compounds like ammonium 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate have been assessed, aiding in the understanding of its ecological footprint (Hoke et al., 2016).
Food Industry Applications
- A study on the interaction of 3-(trihydroxygermyl)propanoic acid with monosaccharides using nuclear magnetic resonance provides insights into potential applications in food chemistry (Shimada et al., 2015).
Pharmaceutical and Drug Development
- The chemical's derivatives have been explored in pharmaceutical chemistry for the synthesis of biologically active compounds, contributing to drug development research (Orlinskii, 1996).
Analytical Chemistry
- In analytical chemistry, the compound has been used in chiral stationary phases for enantioseparation, enhancing the understanding of chiral recognition in chemical analysis (Chen et al., 2011).
properties
Molecular Formula |
C5H13N2O3+ |
---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
(2S)-2-azaniumyl-3-(2-azaniumylethoxy)propanoate |
InChI |
InChI=1S/C5H12N2O3/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/p+1/t4-/m0/s1 |
InChI Key |
SLTGLTLBIVDQKE-BYPYZUCNSA-O |
Isomeric SMILES |
C(COC[C@@H](C(=O)[O-])[NH3+])[NH3+] |
SMILES |
C(COCC(C(=O)[O-])[NH3+])[NH3+] |
Canonical SMILES |
C(COCC(C(=O)[O-])[NH3+])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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